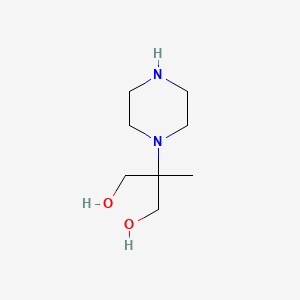
2-Methyl-2-(piperazin-1-yl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(piperazin-1-yl)propane-1,3-diol is a chemical compound with the molecular formula C8H18N2O2. It is known for its unique structure, which includes a piperazine ring and a propane-1,3-diol backbone. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(piperazin-1-yl)propane-1,3-diol typically involves the reaction of 2-methyl-2-(piperazin-1-yl)propan-1-ol with formaldehyde and hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process often includes multiple purification steps, such as distillation and crystallization, to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(piperazin-1-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Methyl-2-(piperazin-1-yl)propane-1,3-diol is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(piperazin-1-yl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Methyl-2-(piperazin-1-yl)propane-1,3-diol include:
- 2-Methyl-1,3-propanediol
- 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a piperazine ring and a propane-1,3-diol backbone. This structure provides the compound with distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
923944-42-7 |
|---|---|
Molecular Formula |
C8H18N2O2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-methyl-2-piperazin-1-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H18N2O2/c1-8(6-11,7-12)10-4-2-9-3-5-10/h9,11-12H,2-7H2,1H3 |
InChI Key |
YHOTUUCAAQALLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















